molecular formula C16H16N6O4 B2910094 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1060183-74-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2910094
CAS No.: 1060183-74-5
M. Wt: 356.342
InChI Key: GIPWCYZJCIFBMF-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a recognized and potent inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of receptors and other membrane components. This compound has been specifically investigated for its potential in neuroscience research, as selective inhibition of AAK1 in the nervous system presents a novel therapeutic strategy for modulating neuropathic pain pathways (source) . The primary research value of this molecule lies in its high selectivity for AAK1 over the closely related cyclin G-associated kinase (GAK), which is crucial for dissecting the specific roles of these kinases in cellular processes without the confounding effects of broad-spectrum inhibition. By potently and selectively blocking AAK1, this inhibitor disrupts the interaction between AAK1 and the clathrin adaptor protein complex AP2, thereby reducing the endocytic uptake of specific receptors, such as the delta-opioid receptor (source) . This mechanism provides researchers with a powerful chemical tool to probe the intricacies of synaptic vesicle recycling, receptor trafficking, and their subsequent effects on neuronal signaling. Its application is therefore central to advanced studies in neuropharmacology, pain research, and the broader field of intracellular trafficking, offering critical insights for the development of targeted interventions for neurological disorders.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c1-2-22-15-14(19-20-22)16(24)21(8-18-15)7-13(23)17-6-10-3-4-11-12(5-10)26-9-25-11/h3-5,8H,2,6-7,9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPWCYZJCIFBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC4=C(C=C3)OCO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on modifications to the triazolo-pyrimidine core, substituents, and side chains:

Compound Core Structure Key Substituents Molecular Weight Reported Bioactivity
Target compound Triazolo[4,5-d]pyrimidine 3-Ethyl, 7-oxo, benzo[d][1,3]dioxole-methylacetamide ~454.9 (estimated) Not explicitly reported
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Triazolo[4,5-d]pyrimidine 3-(4-Chlorobenzyl), 7-thio, benzo[d][1,3]dioxole-acetamide 454.9 Antimicrobial (implied by structural analogs)
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine Benzylidene, methylfuran, nitrile 386–403 Anticancer, antimicrobial (inferred from thiazolo-pyrimidines)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 5-Methyl, sulfonamide 325.3 Herbicidal (ALS inhibitor)

Pharmacological and Physicochemical Differences

Bioavailability: The target compound’s benzodioxole group may improve blood-brain barrier penetration compared to analogs with polar substituents (e.g., sulfonamides in flumetsulam) .

Selectivity :

  • Flumetsulam’s sulfonamide group confers herbicidal activity via acetolactate synthase (ALS) inhibition, while triazolo-pyrimidines with acetamide side chains (e.g., the target compound) are more likely to target kinases or microbial enzymes .

Stability :

  • Thioether-containing analogs () may exhibit greater oxidative stability compared to the target compound’s ketone group, which could be prone to metabolic reduction .

Research Findings and Implications

  • Gaps in Evidence: No direct bioactivity data for the target compound are available in the provided evidence. However, structurally related triazolo-pyrimidines show antimicrobial, anticancer, and anti-inflammatory activities, warranting further testing .

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